4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 301693-32-3
VCID: VC2449233
InChI: InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)
SMILES: CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C
Molecular Formula: C18H15F2NO4S
Molecular Weight: 379.4 g/mol

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

CAS No.: 301693-32-3

Cat. No.: VC2449233

Molecular Formula: C18H15F2NO4S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide - 301693-32-3

Specification

CAS No. 301693-32-3
Molecular Formula C18H15F2NO4S
Molecular Weight 379.4 g/mol
IUPAC Name 4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide
Standard InChI InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24)
Standard InChI Key ZMVDDLUMOMUNMY-UHFFFAOYSA-N
SMILES CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C
Canonical SMILES CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C

Introduction

Chemical Characteristics and Structural Properties

Molecular Identity and Basic Properties

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide belongs to the chemical class of dihydrofuranones with sulfonamide functionality. While specific data on this compound is limited, its structural features can be analyzed by comparison with the closely related compound Polmacoxib, which differs only in the fluorination pattern of the phenyl ring. The primary structural difference lies in the position and number of fluorine atoms on the phenyl ring - with fluorine atoms at positions 2 and 5 rather than position 3 as in Polmacoxib.

Structural Components Analysis

The molecule contains several key structural features:

  • A 2,5-difluorophenyl group connected to a dihydrofuranone core

  • A benzenesulfonamide moiety attached to the dihydrofuranone ring

  • Two methyl groups at the 5-position of the dihydrofuranone

  • A ketone functionality at the 4-position of the dihydrofuranone

This arrangement creates a molecule with several potential pharmacophoric elements that may confer specific biological activities, particularly through the combination of the fluorinated aromatic system and the sulfonamide group.

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar molecules like Polmacoxib, the following physicochemical properties can be predicted:

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC₁₈H₁₅F₂NO₄SStructural analysis
Molecular Weight~379.38 g/molCalculated from formula
Physical StateLikely crystalline solidBased on similar structures
SolubilityLikely soluble in DMSO, DMF; limited water solubilityBased on related compounds
LogP~3.0-3.5Estimated based on structure
pKa~10.0-10.5Estimated based on sulfonamide group

These predictions are based on structural similarities to Polmacoxib, which has documented physicochemical properties including a crystalline solid form, solubility in organic solvents like DMSO (20 mg/ml) and DMF (20 mg/ml), and limited water solubility.

Comparative Structural Analysis

Relationship to Polmacoxib

The presence of two fluorine atoms in the 2,5-positions may significantly alter the electronic properties of the phenyl ring, potentially affecting both pharmacokinetic properties and target binding characteristics compared to the monofluorinated analog.

Synthetic Approaches

Key Synthetic Considerations

Based on patent information related to Polmacoxib synthesis, key synthetic steps might involve :

  • Reaction of propargyl alcohol with appropriate reagents to form initial intermediates

  • Oxidation steps to generate ketone functionalities

  • Cyclization reactions to form the furanone core

  • Installation of the sulfonamide functionality

  • Cross-coupling reactions to introduce the fluorinated phenyl ring

The specific challenges in synthesizing the 2,5-difluorophenyl analog would likely center around obtaining or preparing the appropriately substituted fluorophenyl building blocks and optimizing reaction conditions for the different electronic properties of this substituent.

Potential AdvantageMechanism
Enhanced Metabolic StabilityBlocking potential sites of oxidative metabolism
Modified SelectivityAltered electronic and steric properties affecting binding
Improved PharmacokineticsChanges in lipophilicity and protein binding
Reduced Off-Target EffectsModified binding profile to non-target proteins

These potential advantages would need to be experimentally verified through direct comparison studies.

Comparative Analysis with Related Compounds

Structure Comparison with Known COX-2 Inhibitors

The structural features of 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can be compared with established COX-2 inhibitors:

CompoundKey Structural FeaturesNotable Differences
Subject Compound2,5-difluorophenyl, dihydrofuranone core, benzenesulfonamideUnique 2,5-difluoro pattern
Polmacoxib3-fluorophenyl, dihydrofuranone core, benzenesulfonamideSingle fluorine at position 3
Celecoxib4-methylphenyl, pyrazole core, benzenesulfonamideDifferent heterocyclic core
Rofecoxib4-methylsulfonylphenyl, furanone core, no sulfonamideLacks sulfonamide functionality

This comparison highlights the unique positioning of the subject compound within the landscape of COX-2 inhibitors, combining elements of both coxib-class drugs and furanone-based anti-inflammatory agents.

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